molecular formula C6H5BrO3 B13452973 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione

1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B13452973
M. Wt: 205.01 g/mol
InChI Key: KMRBKECRFQFRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-oxabicyclo[320]heptane-2,4-dione is a bicyclic compound with a unique structure that includes a bromine atom and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the bromination of 3-oxabicyclo[3.2.0]heptane-2,4-dione. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-oxabicyclo[3.2.0]heptane-2,4-dione.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of 3-oxabicyclo[3.2.0]heptane-2,4-dione.

    Reduction Reactions: The major product is 3-oxabicyclo[3.2.0]heptane-2,4-dione.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The oxabicyclo ring system provides a rigid framework that can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Oxabicyclo[3.2.0]heptane-2,4-dione: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Oxabicyclo[3.1.0]hexane-2,4-dione: Has a different ring size, affecting its reactivity and applications.

    Cyclobutane-1,2-dicarboxylic anhydride: Similar in structure but lacks the oxabicyclo ring system.

Uniqueness

1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both the bromine atom and the oxabicyclo ring system. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

1-bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione

InChI

InChI=1S/C6H5BrO3/c7-6-2-1-3(6)4(8)10-5(6)9/h3H,1-2H2

InChI Key

KMRBKECRFQFRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C(=O)OC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.